ent-Dorzolamide L-Tartrate is a carbonic anhydrase inhibitor primarily used in the management of elevated intraocular pressure in conditions such as glaucoma and ocular hypertension. This compound is a derivative of dorzolamide, which is an established medication in ophthalmology. The tartrate salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations.
Dorzolamide was first synthesized in the 1990s and has since been developed into various formulations, including the fixed combination with timolol maleate. The original synthesis and subsequent modifications have been documented in several patents and scientific literature, highlighting its significance in therapeutic applications .
ent-Dorzolamide L-Tartrate belongs to the class of sulfonamides and is categorized as a carbonic anhydrase inhibitor. Its mechanism involves reversible inhibition of the carbonic anhydrase enzyme, which plays a crucial role in the production of aqueous humor in the eye.
The synthesis of ent-Dorzolamide L-Tartrate involves several key steps:
The patent US8263787B2 outlines a detailed synthetic route for dorzolamide, which can be adapted for the tartrate form by modifying the final steps to incorporate tartrate salt formation .
The molecular structure of ent-Dorzolamide L-Tartrate can be represented as follows:
The structure features a sulfonamide group attached to a bicyclic ring system, which is critical for its inhibitory activity against carbonic anhydrase. The presence of the tartrate moiety enhances solubility and bioavailability.
ent-Dorzolamide L-Tartrate participates in several chemical reactions relevant to its function:
The mechanism of action of ent-Dorzolamide L-Tartrate involves:
Clinical studies have shown that dorzolamide can lower intraocular pressure by approximately 20-30% when administered topically .
These properties are essential for ensuring effective delivery in ocular formulations .
ent-Dorzolamide L-Tartrate is primarily used in ophthalmology for:
Research continues into novel formulations and delivery systems that improve patient compliance and drug efficacy .
The ent-Dorzolamide L-Tartrate salt is a stereochemically defined compound with the systematic IUPAC name:(2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinic acid; (4R,6R)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide [2] [6].
Structurally, this compound comprises two distinct moieties:
Table 1: Molecular Specifications of ent-Dorzolamide L-Tartrate
Property | Value |
---|---|
Molecular Formula | C₃₀H₃₄N₂O₁₂S₃ |
Molecular Weight | 710.79 g/mol |
Salt Stoichiometry | 1:1 (base:acid) |
Chiral Centers | Four [(4R,6R) in dorzolamide + (2R,3R) in tartrate] |
ent-Dorzolamide L-Tartrate is unambiguously identified by its CAS Registry Number 120279-95-0, assigned to the free base form of the enantiomer [3] [6]. This CAS number differentiates it from the pharmacologically active (4S,6S)-enantiomer (CAS 130693-82-2) and salt forms like the hydrochloride (CAS 122028-36-8) [7] [10].
Common synonyms and identifiers include:
Table 2: Registry Identifiers and Common Synonyms
Identifier Type | Value |
---|---|
CAS Number (Free Base) | 120279-95-0 |
Vendor Product Code | TRC-D535135 (LGC Standards) |
Pharmacopeial Designation | Dorzolamide EP Impurity A |
Alternative Salt CAS | 122028-36-8 (Hydrochloride salt) |
The stereochemistry of dorzolamide is pivotal to its biological activity. ent-Dorzolamide possesses the (4R,6R) configuration, which is the enantiomeric opposite of the therapeutically active (4S,6S)-dorzolamide used clinically [3] [6]. Key stereochemical features include:
The synthetic origin of ent-dorzolamide typically arises from:
CAS No.: 61788-32-7
CAS No.: 15751-45-8
CAS No.:
CAS No.: